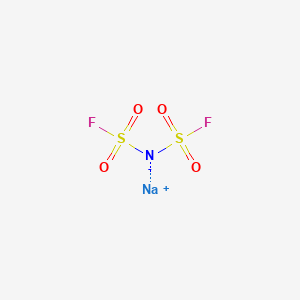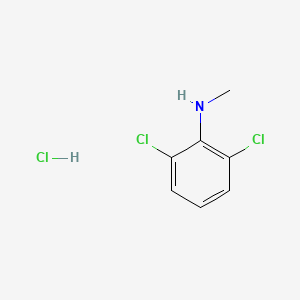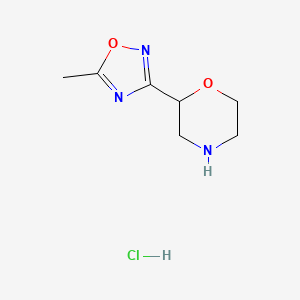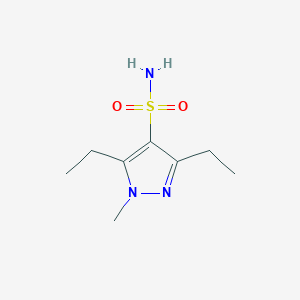
Sodium bis(fluorosulfonyl)imide
Vue d'ensemble
Description
Sodium bis(fluorosulfonyl)imide is a chemical compound with the CAS Number: 100669-96-3 and a molecular weight of 203.12 . It is also known by the synonym NaFSI .
Synthesis Analysis
A protic ionic liquid containing the FSI anion has been synthesized for the first time and used as an electrolyte in an electrochemical storage device . This PIL-based electrolyte outperforms commonly used aprotic ionic liquids, maintaining the advantages and safety of ionic liquid-based electrolytes .Molecular Structure Analysis
The molecular formula of Sodium bis(fluorosulfonyl)imide is F2NNaO4S2 .Chemical Reactions Analysis
Sodium bis(fluorosulfonyl)imide has been used as an electrolyte in an electrochemical storage device . It has been shown to improve the performance of lithium-ion batteries .Physical And Chemical Properties Analysis
Sodium bis(fluorosulfonyl)imide is a solid at 20 degrees Celsius . It is hygroscopic and should be stored under inert gas . It is soluble in water and has a melting point of 112 °C .Applications De Recherche Scientifique
Electrolytes for Lithium-Ion Batteries
Sodium bis(fluorosulfonyl)imide has been used in the creation of highly conductive and flexible gel polymer electrolytes for lithium-ion batteries . These electrolytes were prepared by curing different weight ratios of lithium bis(fluorosulfonyl)imide with a methacrylic linear monomer, poly (ethylene glycol) dimethacrylate . The resulting electrolytes demonstrated excellent ionic conductivity at room temperature .
Protic Ionic Liquids
Sodium bis(fluorosulfonyl)imide has been used in the synthesis and electrochemical characterization of bis(fluorosulfonyl)imide-based protic ionic liquids . These liquids have been used as electrolytes in electrochemical storage devices . They outperform commonly used aprotic ionic liquids, maintaining the advantages and safety of ionic liquid-based electrolytes .
High Thermal Stability
Ionic liquids consisting of bis(fluorosulfonyl)imide anion show promise as electrolytes for Li-ion-based electric storage devices, as they exhibit relatively low viscosity, high chemical stability .
Solid−Electrolyte Interphase Formation
Sodium bis(fluorosulfonyl)imide forms a robust solid−electrolyte interphase (SEI) that protects the liquid electrolyte from further breakdown on the electrode .
Sodium Metal Batteries
Sodium bis(fluorosulfonyl)imide-based electrolytes have been used in high-performance sodium metal batteries . These batteries have achieved a very high Coulombic efficiency of 99.3% at the 120th cycle for Na plating/stripping .
Reduced Corrosivity
Sodium bis(fluorosulfonyl)imide-based electrolytes have highly reduced corrosivity toward Na metal and high oxidation durability .
Mécanisme D'action
Target of Action
Sodium bis(fluorosulfonyl)imide primarily targets electrochemical storage devices, such as lithium-ion batteries . It serves as an electrolyte in these devices, facilitating the movement of ions between the anode and cathode during the charge and discharge cycles .
Mode of Action
Sodium bis(fluorosulfonyl)imide interacts with its targets by providing a medium for ion transport. It enhances the performance of lithium-ion batteries by improving the lithium-ion transport, especially when high current densities are applied . This compound outperforms commonly used aprotic ionic liquids, maintaining the advantages and safety of ionic liquid-based electrolytes .
Biochemical Pathways
It facilitates the flow of ions between the anode and cathode, which is essential for the charge and discharge processes in lithium-ion batteries .
Pharmacokinetics
Its properties such as solubility, stability, and conductivity are critical for its function as an electrolyte in batteries .
Result of Action
The use of Sodium bis(fluorosulfonyl)imide as an electrolyte results in improved performance of lithium-ion batteries. It enhances the safety of these batteries by reducing flammability and volatility, which are common issues with traditional organic carbonate-based electrolytes .
Action Environment
The action of Sodium bis(fluorosulfonyl)imide is influenced by environmental factors such as temperature and humidity. It should be stored under an inert atmosphere at room temperature . It is also hygroscopic, meaning it can absorb moisture from the environment, which could potentially affect its performance .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
sodium;bis(fluorosulfonyl)azanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/F2NO4S2.Na/c1-8(4,5)3-9(2,6)7;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCATSJUUVERFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N-](S(=O)(=O)F)S(=O)(=O)F.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F2NNaO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium bis(fluorosulfonyl)imide | |
CAS RN |
100669-96-3 | |
| Record name | Sodium Bis(fluorosulfonyl)imide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does NaFSI improve the performance of sodium-ion batteries?
A1: NaFSI offers several advantages as an electrolyte component in SIBs:
- High ionic conductivity: NaFSI-based electrolytes exhibit high ionic conductivity, even at low temperatures, facilitating efficient ion transport and enhancing battery performance. [, , , ]
- Stable Solid Electrolyte Interphase (SEI) Formation: NaFSI contributes to the formation of a stable and ion-conductive SEI layer on both anode and cathode surfaces. This protective layer prevents further unwanted reactions between the electrode and electrolyte, improving battery lifespan. [, , , ]
- Wide Electrochemical Window: NaFSI-based electrolytes demonstrate a wide electrochemical stability window, allowing for the use of high-voltage cathodes and increasing overall battery energy density. [, , ]
- Suppression of Dendrite Formation: NaFSI, particularly in high-concentration electrolytes, helps suppress dendrite formation on sodium metal anodes, enhancing safety and cycle life. [, , ]
Q2: How does NaFSI interact with the anode and cathode materials in SIBs?
A2: NaFSI decomposes during the initial battery cycles, forming a protective SEI layer on both the anode and cathode surfaces. This layer comprises inorganic components like NaF and organic species derived from electrolyte solvents. The specific composition and properties of the SEI layer depend on the electrolyte formulation and operating conditions. [, , , ]
Q3: What is the role of NaFSI concentration in the electrolyte?
A3: Electrolyte concentration significantly impacts NaFSI's behavior and battery performance:
- Dilute Electrolytes: In dilute electrolytes, NaFSI primarily exists as solvent-separated ion pairs, leading to good ionic conductivity but potentially weaker SEI formation. []
- Localized High-Concentration Electrolytes (LHCE): LHCEs utilize diluents to reduce overall salt concentration while maintaining the benefits of concentrated systems. This approach balances conductivity, viscosity, and cost. [, ]
Q4: What is the molecular formula, weight, and spectroscopic data for NaFSI?
A4:* Molecular Formula: NaFSI * IUPAC Name: Sodium imidodi(sulfonyl fluoride)* Molecular Weight: 210.04 g/mol* Spectroscopic Data: Characterized using techniques like FT-Raman and NMR (¹³C, ¹⁷O, ²³Na) to study solvation structures and interactions with solvents. []
Q5: What are the compatibility challenges of NaFSI with different battery components?
A5: NaFSI can be corrosive towards aluminum, a common current collector material, particularly at high voltages. Strategies to address this include protective coatings, alternative current collectors, and electrolyte additives that passivate aluminum surfaces. [, ]
Q6: How is computational chemistry used to study NaFSI-based electrolytes?
A6:
- Molecular Dynamics (MD) Simulations: MD simulations provide insights into the solvation structure of NaFSI in various solvents, ion transport mechanisms, and interactions with electrode surfaces. [, ]
- Ab Initio Calculations: These calculations contribute to a deeper understanding of electronic structure, bonding, and decomposition pathways of NaFSI, aiding in electrolyte design and optimization. []
Q7: What are the future research directions for NaFSI in sodium-ion batteries?
A7: Future research focuses on:
- Optimizing Electrolyte Formulations: Exploring novel solvent blends, additives, and salt concentrations to further enhance conductivity, stability, and safety. [, ]
- Understanding SEI Formation Mechanisms: In-depth characterization of the SEI layer using advanced techniques to tailor its properties for improved performance. [, ]
- Developing Sustainable Practices: Investigating alternative synthesis routes for NaFSI and exploring recycling strategies to minimize environmental impact. [, ]
- Expanding Applications: Evaluating NaFSI-based electrolytes in next-generation battery technologies beyond conventional SIBs. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Fluoro-octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B1448046.png)


![2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride](/img/structure/B1448053.png)



![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboximidamide hydrochloride](/img/structure/B1448060.png)
![2H,3H,6H,7H,8H,9H-[1,4]dioxino[2,3-g]isoquinoline hydrochloride](/img/structure/B1448062.png)
![1-isopropyl-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1448063.png)
![Sodium 1-(1,1-dioxidotetrahydro-3-thienyl)-1H-pyrazolo[3,4-d]pyrimidin-4-olate](/img/structure/B1448064.png)
![hexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide](/img/structure/B1448066.png)
